![molecular formula C17H11F2N5 B12471528 N,1-bis(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12471528.png)
N,1-bis(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with two 4-fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding pyrazole. The pyrazole is subsequently cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .
化学反応の分析
Types of Reactions
N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its cytotoxic activities against various cancer cell lines, including breast cancer and colorectal cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A core structure shared with N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Known for its fluorescent properties and applications in bioimaging
Uniqueness
N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its dual 4-fluorophenyl substitution, which enhances its binding affinity and specificity for CDK2. This structural feature distinguishes it from other pyrazolo[3,4-d]pyrimidine derivatives and contributes to its potent cytotoxic activity .
特性
分子式 |
C17H11F2N5 |
|---|---|
分子量 |
323.30 g/mol |
IUPAC名 |
N,1-bis(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H11F2N5/c18-11-1-5-13(6-2-11)23-16-15-9-22-24(17(15)21-10-20-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,21,23) |
InChIキー |
YFHXBMDXLIOYGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


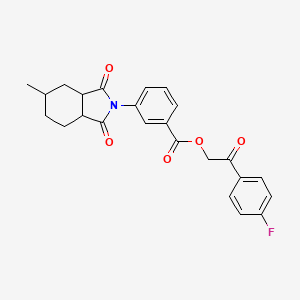
![4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol](/img/structure/B12471465.png)
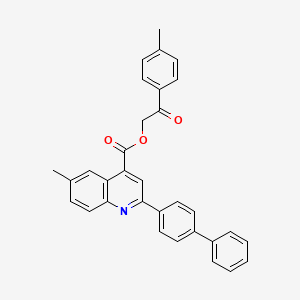
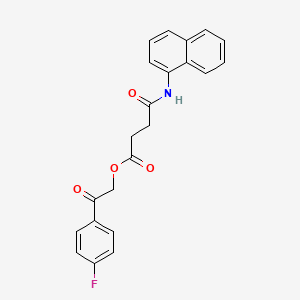
![N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B12471490.png)
![4-[({4-[(4-Bromo-2-methylphenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12471493.png)
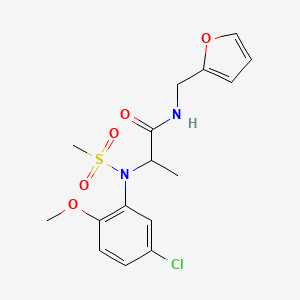
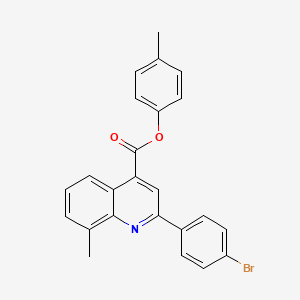
![N-[4-(2,4-dichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B12471503.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide](/img/structure/B12471504.png)
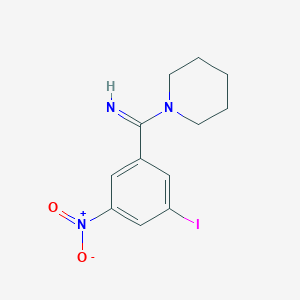
![2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471515.png)
![[4-(3-chloro-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]propanedinitrile](/img/structure/B12471518.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471523.png)
